molecular formula C22H23N5O4S B2562653 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1215801-06-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2562653
CAS No.: 1215801-06-1
M. Wt: 453.52
InChI Key: UUYVBUPKTJMMAN-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core substituted with an isobutyl group at position 4 and a propanamide linker terminating in a benzo[d][1,3]dioxol-5-ylmethyl moiety. Its structural complexity arises from fused heterocyclic systems, which are often associated with diverse bioactivities, including kinase inhibition or anticonvulsant effects . The benzo[d][1,3]dioxol group is a common pharmacophore in bioactive molecules, contributing to metabolic stability and receptor binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-13(2)11-26-21(29)20-15(7-8-32-20)27-18(24-25-22(26)27)5-6-19(28)23-10-14-3-4-16-17(9-14)31-12-30-16/h3-4,7-9,13H,5-6,10-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYVBUPKTJMMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C22H23N5O4S
Molecular Weight 453.5 g/mol
CAS Number 1215801-06-1

The structural complexity includes a benzo[d][1,3]dioxole moiety and a thieno-triazole-pyrimidine framework, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound involves several steps that optimize reaction conditions to achieve high yields and purity. Preliminary studies indicate that the compound can be synthesized through multi-step reactions involving various reagents and catalysts. The successful synthesis is crucial for further pharmacological evaluations.

Anticancer Activity

Research indicates that derivatives of compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on bis-benzo[d][1,3]dioxol derivatives have shown promising results in inhibiting cancer cell proliferation with IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines such as HepG2 and MCF7 . Although specific data on this compound is limited, its structural similarities suggest potential anticancer activity.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes: Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Studies indicate that such compounds can trigger apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins like Bax and Bcl-2 .

In Vitro Studies

In vitro evaluations have demonstrated that compounds with similar structures exhibit low cytotoxicity towards normal cells while effectively inhibiting cancer cell lines. For example:

CompoundIC50 (µM)Cell Line
Doxorubicin7.46HepG2
N-(benzo[d][1,3]dioxol derivatives)2.38HCT116

These findings highlight the therapeutic potential of this compound in cancer treatment.

Antiviral Activity

While specific antiviral studies on this compound are scarce, related compounds have shown effective inhibition against HIV replication with IC50 values below 1 µM in certain cases . This suggests that the compound may also possess antiviral properties worth investigating.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on:

  • Core heterocycle (e.g., pyrimidinone, thiazolidinone, pyrazole).
  • Substituent groups (e.g., isobutyl, benzo[d][1,3]dioxol, carboxamide).
Compound Name Core Structure Key Substituents Reported Bioactivity
Target Compound Thieno-triazolo-pyrimidinone 4-Isobutyl, benzo[d][1,3]dioxol-propanamide Undisclosed (assumed kinase-related)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxol, tert-butyl Anticonvulsant
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives Thiazolidinone Phenyl, benzamide Antidiabetic (PPAR-γ modulation)
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Pyrimidinone Substituted phenyl, benzooxazine Anticancer (topoisomerase inhibition)

Key Observations :

  • The isobutyl group at position 4 may enhance lipophilicity compared to tert-butyl or phenyl substituents in other compounds, influencing membrane permeability .
  • The propanamide linker in the target compound differs from direct benzamide linkages (e.g., ), possibly altering metabolic stability or solubility.
Bioactivity Profiling and Mode of Action

While direct bioactivity data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • Benzo[d][1,3]dioxol-containing analogues (e.g., ) exhibit anticonvulsant activity via GABA receptor modulation.
  • Thiazolidinone derivatives (e.g., ) show antidiabetic effects through PPAR-γ agonism.
  • Pyrimidinone-based compounds (e.g., ) demonstrate anticancer activity via topoisomerase inhibition.

Bioactivity Clustering: Studies indicate that compounds with similar chemical scaffolds cluster into groups with related bioactivity profiles . For instance, benzo[d][1,3]dioxol derivatives often share anticonvulsant or anti-inflammatory properties, while triazolo-pyrimidinones are linked to kinase inhibition .

Analytical and Spectroscopic Comparisons
2.3.1. NMR Spectral Analysis
  • The benzo[d][1,3]dioxol moiety in the target compound would produce distinct aromatic proton signals (δ 6.7–7.1 ppm) and methylenedioxy carbons (δ 100–105 ppm), consistent with analogues like veronicoside or verminoside .
  • The thieno-triazolo-pyrimidinone core would show characteristic downfield shifts for the carbonyl group (δ 165–175 ppm in ¹³C-NMR) and deshielded protons adjacent to the triazole ring .

Table 1: Comparative ¹H-NMR Shifts

Proton Environment Target Compound (δ ppm) Pyrazole Analogue (δ ppm) Thiazolidinone (δ ppm)
Benzo[d][1,3]dioxol (CH₂O₂) 5.90–6.10 (s, 2H) 5.95 (s, 2H) N/A
Triazole/Triazolo-protons 8.20–8.50 (m, 1H) N/A N/A
Isobutyl/tert-butyl (CH(CH₂)₂) 1.80–2.10 (m, 1H) 1.40 (s, 9H) N/A
2.3.2. LC-MS/MS and Molecular Networking

Molecular networking of LC-MS/MS data (cosine score >0.8) would cluster the target compound with other triazolo-pyrimidinones, differentiating it from pyrimidinones or pyrazoles . The propanamide linker would yield unique fragmentation ions (e.g., m/z 144 for benzo[d][1,3]dioxol-methyl) compared to benzamide derivatives .

Yield Comparison :

  • Similar triazolo-pyrimidinone syntheses report yields of 40–60% , while benzo[d][1,3]dioxol-containing amides achieve 65–75% yields under optimized conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are typically employed to prepare N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide?

  • Methodological Answer : The synthesis involves multi-step condensation and cyclization reactions. For example, the thieno-triazolo-pyrimidinone core is synthesized via acid-catalyzed cyclization of thiophene derivatives, followed by coupling with the benzo[d][1,3]dioxol-5-ylmethyl moiety using chloroform as a solvent and triethylamine as a base. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratios of intermediates) and monitoring via TLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution techniques are essential:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and substituent positions.
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold).
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological evaluation (e.g., enzyme inhibition)?

  • Methodological Answer : Use enzyme-linked assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases. For example, incubate the compound with recombinant enzymes (e.g., 10 µM–100 µM concentration range) and measure IC₅₀ values. Include positive controls (e.g., staurosporine) and validate results via dose-response curves .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

  • Methodological Answer : Conduct meta-analysis with attention to:

  • Experimental variables : Buffer pH, solvent polarity, and cell line/phenotypic model discrepancies.
  • Statistical rigor : Apply ANOVA to compare datasets and identify outliers.
  • Theoretical alignment : Cross-reference results with molecular docking predictions to reconcile observed vs. expected activity .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Process control : Use PAT (Process Analytical Technology) tools like in-situ FTIR to monitor intermediate formation.
  • Solvent selection : Replace chloroform with greener alternatives (e.g., ethyl acetate) to improve safety and reduce side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Q. How can computational modeling predict SAR for structural analogs?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with kinase ATP-binding pockets).
  • QSAR models : Train algorithms on datasets of triazolo-pyrimidine derivatives to correlate substituents (e.g., isobutyl vs. cycloheptyl) with bioactivity. Validate predictions via synthesis and in vitro testing .

Q. What experimental designs address stability challenges in aqueous formulations?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions.
  • HPLC-MS analysis : Identify degradation products and optimize formulation buffers (e.g., citrate-phosphate for pH 5–7 stability) .

Data Contradiction and Validation

Q. Why might molecular docking predictions contradict experimental binding affinities?

  • Methodological Answer :

  • Conformational sampling : Increase docking iterations (e.g., 100 runs) to account for protein flexibility.
  • Solvent effects : Include explicit water molecules in simulations to improve accuracy.
  • Experimental validation : Use SPR (Surface Plasmon Resonance) to measure kinetic binding parameters (kₐ, k𝒹) .

Q. How to validate the compound’s mechanism of action when traditional assays are inconclusive?

  • Methodological Answer :

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment.
  • CRISPR knockouts : Silence putative targets (e.g., kinases) and assess rescue of bioactivity.
  • Transcriptomics : Perform RNA-seq to identify downstream pathways .

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